molecular formula C13H18O2 B14288080 9,11-Dodecadiynoic acid, methyl ester CAS No. 140654-96-2

9,11-Dodecadiynoic acid, methyl ester

Cat. No.: B14288080
CAS No.: 140654-96-2
M. Wt: 206.28 g/mol
InChI Key: WJBIPIXVIGMGEU-UHFFFAOYSA-N
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Description

Significance of Conjugated Systems in Organic Synthesis and Materials Science

A conjugated system is a molecular arrangement of connected p-orbitals, which typically involves alternating single and multiple bonds. This configuration allows for the delocalization of π-electrons across multiple atoms. This delocalization has profound effects on the molecule's properties:

Electronic and Optical Properties: The delocalized π-electrons create a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This allows the molecule to absorb light at longer wavelengths, often in the ultraviolet or visible spectrum. This property is the basis for many dyes and pigments.

Reactivity: While thermodynamically stable, conjugated systems exhibit unique reactivity. They can participate in a variety of reactions, including electrophilic additions (such as 1,2- and 1,4-addition) and pericyclic reactions like the Diels-Alder reaction. fiveable.mepsiberg.com

In materials science, these properties are harnessed to create advanced materials. Conjugated polymers, for example, form the basis of organic electronics, leading to the development of organic light-emitting diodes (OLEDs), solar cells, and transistors.

Table 1: General Properties of Isolated vs. Conjugated π-Systems

Property Isolated System (e.g., 1,4-Pentadiene) Conjugated System (e.g., 1,3-Butadiene)
π-Electron System Localized in separate double bonds Delocalized over the system of alternating bonds
Thermodynamic Stability Less stable More stable due to resonance energy
Reactivity Typical alkene reactions at each double bond Unique reactivity (e.g., 1,4-addition), often enhanced
UV-Vis Absorption (λmax) Shorter wavelength (higher energy) Longer wavelength (lower energy)

Role of Methyl Ester Functionalities in Organic Chemistry

The methyl ester is a common functional group in organic chemistry, formally derived from the condensation of a carboxylic acid with methanol (B129727). This group imparts several key characteristics to a molecule:

Derivative of Carboxylic Acids: Esters are often used as protecting groups for carboxylic acids or as intermediates in synthesis. They are generally less reactive than acid chlorides or anhydrides.

Analytical Handle: The methyl ester form of a fatty acid is more volatile than the parent acid. This property is crucial for the analysis of fatty acids using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

Commercial Applications: Many esters have pleasant, fruity odors and are widely used as fragrances and flavorings in the food and perfume industries. Fatty acid methyl esters (FAMEs), particularly those derived from vegetable oils, are the primary components of biodiesel, a renewable fuel source.

Table 2: Common Reactions Involving the Methyl Ester Group

Reaction Reagents Product
Saponification (Basic Hydrolysis) NaOH, H₂O Carboxylate Salt + Methanol
Acid Hydrolysis H₃O⁺, heat Carboxylic Acid + Methanol
Transesterification R'OH, acid or base catalyst New Ester (RCOOR') + Methanol
Reduction 1. LiAlH₄ 2. H₂O Primary Alcohol
Grignard Reaction 1. 2 R'MgBr 2. H₃O⁺ Tertiary Alcohol

Contextualization of 9,11-Dodecadiynoic Acid, Methyl Ester within Long-Chain Polyynes

This compound belongs to the family of polyynes, which are compounds characterized by multiple alternating single and triple bonds. A diyne contains two such triple bonds. The conjugated diyne moiety (−C≡C−C≡C−) is a rigid, linear structure.

A significant and well-studied reaction of molecules containing a diacetylene (diyne) core is topochemical polymerization. wikipedia.org This is a solid-state reaction where monomer molecules are precisely aligned in a crystal lattice. Upon stimulation by heat or light, they undergo a 1,4-addition reaction with their neighbors to form a highly ordered, fully conjugated polymer chain known as a polydiacetylene (PDA). ulsu.ru The ability of a diyne to polymerize in this manner is highly dependent on the packing of the molecules in the crystal. acs.org

Table 3: Geometric Criteria for Topochemical Polymerization of Diacetylenes

Parameter Description Ideal Value for Reactivity
d Translational period of the monomers in the stack 4.7 – 5.2 Å
γ Angle between the diyne rod and the translational vector ~45°
Rᵥ Distance between reacting carbon atoms of adjacent monomers < 4 Å

The formation of these highly conjugated polymers from diacetylene precursors is a key area of research, as PDAs exhibit interesting chromic properties, changing color in response to environmental stimuli. ulsu.ruacs.org

Overview of Current Research Trends in Diyne and Ester Chemistry

Current research in diyne and ester chemistry continues to expand upon the foundational principles of these functional groups.

In diyne chemistry , researchers are exploring:

Synthesis of Novel Materials: This includes the design of new diyne monomers for topochemical polymerization and their incorporation into complex architectures like covalent organic frameworks. rsc.org

Biological Activity: Many natural products containing diyne or polyyne functionalities exhibit potent biological activities, including antimicrobial and antitumor properties. nih.govresearchgate.netwm.edumdpi.com The synthesis of unnatural enediynes is also a major area of research in the development of anticancer agents. nih.gov

In ester chemistry , current trends include:

Green Synthesis: Development of more environmentally friendly methods for esterification, including the use of enzymatic catalysts and improved heterogeneous catalysts to reduce waste.

Complex Lipid Analysis: Advanced analytical techniques, such as HPLC-MS/MS, are being developed to identify the precise structure, including double or triple bond position and geometry, in complex mixtures of fatty acid methyl esters from biological sources. researchgate.netnih.gov

Bio-based Esters: There is growing interest in producing esters from renewable, non-food biomass for use in biofuels, solvents, and polymers. pnas.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140654-96-2

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl dodeca-9,11-diynoate

InChI

InChI=1S/C13H18O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h1H,6-12H2,2H3

InChI Key

WJBIPIXVIGMGEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC#CC#C

Origin of Product

United States

Advanced Synthetic Methodologies for Diyne and Methyl Ester Architectures

Strategies for the Construction of 1,3-Diyne Linkages

The formation of the 1,3-diyne moiety is a cornerstone of polyyne chemistry. Various synthetic strategies have been developed to achieve this, ranging from classical oxidative couplings to modern, highly selective catalytic methods.

Oxidative Dimerization and Cross-Coupling Reactions of Terminal Alkynes

One of the most fundamental and widely employed methods for constructing 1,3-diyne systems is the oxidative coupling of terminal alkynes. This can be achieved through both homocoupling, to produce symmetrical diynes, and heterocoupling, for the synthesis of unsymmetrical diynes.

The Glaser coupling, first reported in 1869, and its subsequent modifications, notably the Hay coupling, are seminal copper-catalyzed aerobic oxidative dimerizations of terminal alkynes. The Hay coupling offers advantages over the original Glaser conditions, primarily through the use of a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which enhances its versatility across a wider range of solvents.

Recent mechanistic investigations have provided deeper insights into the catalytic cycle. Electrochemical studies have supported the involvement of a dinuclear Cu(I) complex, lending weight to the Bohlmann model, which proposes a dicopper(II)-diacetylide intermediate as the rate-limiting step.

Catalyst SystemOxidantBaseSolventTemperatureYield (%)
CuCl/TMEDAAir (O₂)Amine BaseVarious organic solventsRoom TemperatureHigh
CuIAir (O₂)TMEDASolvent-free100 °CModerate to Excellent
Cu(OAc)₂Air (O₂)PiperidineMethanol (B129727)AmbientGood

This table presents typical conditions for the Glaser-Hay coupling reaction.

Nickel-catalyzed cross-coupling reactions provide a powerful alternative for the synthesis of unsymmetrical 1,3-diynes. A highly efficient method involves the coupling of alkynyl bromides with organoalane or alkynyl aluminum reagents. This approach benefits from the high reactivity and functional group tolerance often associated with nickel catalysis.

A notable example is the use of a Ni(OAc)₂/(o-furyl)₃P catalyst system to mediate the cross-coupling of various alkynyl bromides with alkynylalane reagents. These reactions typically proceed under mild conditions (room temperature to 60 °C) and afford excellent yields of the unsymmetrical diyne products. The proposed catalytic cycle involves the oxidative addition of the alkynyl bromide to a Ni(0) species, followed by transmetalation with the organoalane reagent, and subsequent reductive elimination to yield the 1,3-diyne and regenerate the Ni(0) catalyst.

Nickel CatalystLigandOrganometallic ReagentSolventTemperature (°C)Yield (%)
Ni(OAc)₂(o-furyl)₃PAlkynylalaneEt₂O or Toluenert - 60up to 94%
NiCl₂(PPh₃)₂-AlkynylalaneTHFRoom Temperatureup to 95%
NiBr₂diglyme(S)-(iPr)-PyboxTrialkynylindiumTHFRoom TemperatureGood

This table showcases various nickel-catalyzed systems for the synthesis of alkynes and diynes.

In recent years, a significant focus has been placed on developing more environmentally friendly synthetic methods. For the synthesis of 1,3-diynes, solvent-free conditions for the Glaser-Hay coupling have been successfully developed. These methods often utilize microwave irradiation to accelerate the reaction, leading to significantly reduced reaction times and energy consumption. For instance, the copper(I) iodide and TMEDA-catalyzed homocoupling of terminal acetylenes can be efficiently carried out in the absence of a solvent under microwave irradiation, using air as the oxidant. rsc.org This approach not only aligns with the principles of green chemistry by eliminating volatile organic solvents but also offers a rapid and efficient route to symmetrical 1,3-diynes. rsc.org

Convergent and Divergent Synthesis of Diynes

Convergent synthesis is a strategy that involves the separate synthesis of different fragments of a target molecule, which are then coupled together in the final stages. For the synthesis of a complex diyne like a potential precursor to 9,11-Dodecadiynoic acid, methyl ester, a convergent approach would involve the synthesis of two smaller alkyne-containing fragments, which are then joined using a cross-coupling reaction such as the Cadiot-Chodkiewicz coupling. This method is particularly advantageous for the synthesis of unsymmetrical diynes, as it avoids the statistical mixture of products often obtained in one-pot cross-coupling reactions.

Divergent synthesis , on the other hand, starts from a common core structure and introduces diversity by reacting it with a variety of different reagents. In the context of diyne chemistry, a divergent approach could involve a central diyne-containing molecule that is further functionalized at its termini to create a library of related compounds. This strategy is highly efficient for generating molecular diversity from a single precursor. For instance, a protected long-chain diyne could be deprotected and then subjected to various chain-extension or functionalization reactions to produce a range of diyne derivatives.

Stereoselective and Regioselective Diyne Formation

Stereoselectivity in the context of diyne synthesis often refers to the control of the geometry of adjacent double bonds when the diyne is part of a larger conjugated system, such as an enediyne. While the triple bonds of a diyne are linear, their incorporation into more complex structures necessitates precise control over the stereochemistry of neighboring alkenes. For example, the synthesis of (E,Z)-conjugated dienes often requires specialized methods to control the geometry of the double bonds.

Regioselectivity is of paramount importance in the synthesis of unsymmetrical 1,3-diynes. The challenge lies in directing the coupling of two different terminal alkynes to form the desired cross-coupled product selectively over the two possible homocoupled byproducts. The Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne, is a classic example of a highly regioselective diyne synthesis. The pre-functionalization of one of the alkyne partners as a haloalkyne ensures that it will act as the electrophile in the copper-catalyzed coupling, leading to the selective formation of the unsymmetrical diyne.

ReactionKey FeatureSelectivity
Cadiot-Chodkiewicz CouplingCoupling of a terminal alkyne with a 1-haloalkyneHigh Regioselectivity
Nickel-catalyzed cross-couplingUse of distinct organometallic and halide partnersHigh Regioselectivity
Palladium-catalyzed carbonylation of 1,3-diynesFormation of 1,2,3,4-tetrasubstituted conjugated dienesHigh Stereoselectivity

This table summarizes key features of selective diyne formation reactions.

Synthesis of Methyl Ester Groups

The introduction of a methyl ester group is a fundamental transformation in organic chemistry. Several methods are available, each with distinct advantages concerning reaction conditions, substrate scope, and efficiency.

Esterification Reactions of Carboxylic Acids

Esterification is the direct reaction of a carboxylic acid with an alcohol to form an ester. One of the most common methods is the Fischer esterification, which involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of an acid catalyst. masterorganicchemistry.com

Another powerful method for preparing methyl esters is the reaction of a carboxylic acid with diazomethane (B1218177) (CH₂N₂). libretexts.orglibretexts.org This reaction is rapid and high-yielding. The process begins with an acid-base reaction where the carboxylic acid protonates the diazomethane. The resulting carboxylate ion then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas to form the methyl ester. libretexts.orglibretexts.org Due to the toxic and potentially explosive nature of diazomethane, it is typically generated in-situ for immediate use. libretexts.orglibretexts.org Other reagents like trimethylsilyldiazomethane (B103560) (TMS-CHN₂) can also be used and offer a safer alternative. commonorganicchemistry.com

For acid-sensitive substrates, alternative methods are employed. For instance, a carboxylic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with methanol to form the ester. commonorganicchemistry.com

Method Reagents Key Features
Fischer EsterificationCarboxylic Acid, Methanol, Acid Catalyst (e.g., H₂SO₄)Equilibrium-driven; requires excess alcohol or removal of water. masterorganicchemistry.com
DiazomethaneCarboxylic Acid, Diazomethane (CH₂N₂)High yield, mild conditions; diazomethane is toxic and explosive. libretexts.orglibretexts.org
Thionyl Chloride1. Thionyl Chloride (SOCl₂) 2. MethanolTwo-step process via an acid chloride intermediate; useful for less reactive acids. commonorganicchemistry.com
TMS-DiazomethaneCarboxylic Acid, TrimethylsilyldiazomethaneSafer alternative to diazomethane; reacts rapidly. commonorganicchemistry.com

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.org This reaction is an equilibrium process that can be catalyzed by either acids or bases. masterorganicchemistry.comwikipedia.org To synthesize a methyl ester from a different ester (e.g., an ethyl ester), the starting ester is treated with methanol in the presence of a catalyst. masterorganicchemistry.com

Under basic conditions, a catalytic amount of a base, such as sodium methoxide (B1231860), is used. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester to form a tetrahedral intermediate. masterorganicchemistry.comwikipedia.org This intermediate then collapses, eliminating the original alkoxy group to yield the new methyl ester. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the ester's carbonyl group, which makes it more electrophilic and susceptible to nucleophilic attack by methanol. wikipedia.org To drive the reaction to completion, a large excess of methanol is typically used as the solvent. masterorganicchemistry.com This method is central to industrial processes like the production of biodiesel, where triglycerides (triesters of glycerol) are converted into fatty acid methyl esters (FAMEs). acs.orge3s-conferences.org

Microwave-Assisted Synthetic Approaches to Methyl Esters

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, including the preparation of methyl esters. nih.gov Microwave energy directly heats the reactants, leading to significantly reduced reaction times, often from hours to minutes. nih.govijettjournal.org This rapid heating can also lead to higher product yields and better quality compared to conventional heating methods. ijettjournal.org

In the context of fatty acid methyl ester (FAME) preparation, microwave-assisted derivatization can be completed in as little as five minutes, a dramatic improvement over conventional techniques that can take hours. nih.gov This method has been successfully applied to a wide range of food and biological samples, demonstrating its versatility. nih.govresearchgate.net The efficiency of microwave-assisted synthesis makes it a high-throughput option for laboratories that need to process a large number of samples daily. nih.gov Studies have shown that fatty acid profiles obtained using microwave-assisted methods are in close agreement with those from conventional preparation, with acceptable recoveries (98–102%). researchgate.net

Parameter Conventional Heating Microwave-Assisted Heating Reference
Reaction Time ~2 hours~5 minutes nih.gov
Throughput LowHigh (several hundred samples/day) nih.govresearchgate.net
Efficiency StandardHigh yields, rapid, simple ijettjournal.orgresearchgate.net
Sample Type BroadBroad (e.g., yeast, dairy, ready meals) nih.govresearchgate.net

Rapid Preparation Techniques for Fatty Acid Methyl Esters

Beyond microwave assistance, other rapid techniques for FAME synthesis have been developed to streamline the process for analytical purposes like gas chromatography (GC). One such method involves a one-step workup where extraction, hydrolysis, and derivatization are combined. For instance, a mixture of anhydrous methanol and acetyl chloride can be added directly to a dried biomass sample along with hexane. Heating this mixture at 100°C for just 10 minutes results in the formation of FAMEs ready for analysis.

Another rapid approach uses organic base-catalyzed transesterification. oup.com Using a reagent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) in methanol can lead to the near-instantaneous formation of methyl esters from fats dissolved in a solvent like diethyl ether. oup.com A saponification-esterification method can also be employed, where fats are first saponified with methanolic potassium hydroxide, followed by refluxing with a solution of ammonium (B1175870) chloride and sulfuric acid in methanol, achieving an esterification degree of approximately 99.5%. researchgate.net

Integrated Synthetic Approaches for this compound

The synthesis of a complex molecule like this compound requires the careful integration of reactions to build the carbon skeleton and install the required functional groups—the conjugated diyne and the methyl ester—in the correct positions.

Mechanistic Studies of Diyne and Methyl Ester Transformations

Reaction Mechanisms in Diyne Functionalization

The functionalization of diynes can proceed through several pathways, largely dictated by the choice of catalyst and reagents. Metal-catalyzed hydrofunctionalization, the addition of a Y-H bond across a carbon-carbon triple bond, is a particularly atom-economical method for producing functionalized olefins. mdpi.com The presence of two triple bonds in a conjugated system introduces challenges in controlling regio-, stereo-, and chemoselectivity, as reactions can occur at the 1,2-, 3,4-, or 1,4-positions. researchgate.net

Catalytic hydrofunctionalization encompasses a range of transformations that add hydrogen and a functional group across a π-system. In the context of diynes, transition metals play a pivotal role in activating the alkyne bonds and facilitating the addition of various functionalities. mdpi.com

The mechanism of hydrofunctionalization is intrinsically linked to the formation of transition metal intermediates. For instance, in the ruthenium-catalyzed hydroboration of 1,4-diaryl-substituted 1,3-diynes, a proposed mechanism involves the initial insertion of the diyne into a Ru-H bond. This step generates a key ruthenium(II)-enynyl intermediate . mdpi.com This intermediate subsequently reacts with pinacolborane through a σ-bond metathesis process to yield the final product. mdpi.com

Cobalt catalysts also play a significant role in diyne functionalization. In the cobalt-catalyzed hydroboration of 1,3-diynes, mechanistic investigations have shown that the reaction pathway can be controlled by the choice of ligand. For example, using a Co(acac)₂/dppf system is suggested to proceed through a cobalt-boryl intermediate. In contrast, a Co(acac)₂/xantphos system is believed to operate via a cobalt-hydride intermediate. mdpi.com Furthermore, cobalt(II) acetate (B1210297) has been used in C-H activation reactions of amides with unsymmetrical 1,3-diynes, where the regiochemical outcome is steered by the structure of the diyne. rsc.orgrsc.org The reaction between cobalt(II) acetate and certain ligands can also lead to the oxidation of Co(II) to Co(III), which influences the subsequent reactivity. nih.gov

Table 1: Transition Metal Intermediates in Diyne Hydrofunctionalization
Catalyst SystemProposed Key IntermediateReaction TypeReference
Ruthenium CatalystRuthenium(II)-enynylHydroboration mdpi.com
Co(acac)₂/dppfCobalt-borylHydroboration mdpi.com
Co(acac)₂/xantphosCobalt-hydrideHydroboration mdpi.com
Cobalt(II) AcetateCobalt(III) speciesLigand-dependent complex formation nih.gov

While many hydroboration reactions proceed through ionic or concerted pathways, radical mechanisms offer an alternative route with distinct selectivity. A notable example is the trans-hydroboration of internal alkynes using N-heterocyclic carbene boranes (NHC-boranes). nsf.gov This process is initiated by the thermolysis of a radical initiator like di-tert-butyl peroxide, which abstracts a hydrogen atom from the NHC-borane to form an NHC-boryl radical. nsf.goveurekalert.org

The radical chain mechanism proceeds as follows:

Initiation : A radical initiator generates an NHC-boryl radical. nsf.gov

Propagation Step 1 : The NHC-boryl radical adds to one of the alkyne carbons, forming a β-NHC-borylalkenyl radical intermediate. nsf.gov

Propagation Step 2 : This alkenyl radical then abstracts a hydrogen atom from a starting NHC-borane molecule, yielding the trans-hydroboration product and regenerating the NHC-boryl radical to continue the chain. nsf.goveurekalert.org

This radical-mediated pathway is significant because it provides access to (E)-alkenylboranes, a stereochemical outcome that is difficult to achieve through traditional syn-hydroboration methods. nsf.govsciencedaily.com

The rigid structure and high reactivity of diynes make them excellent substrates for cyclization reactions, enabling the construction of complex cyclic and polycyclic frameworks.

Copper catalysis has been instrumental in developing asymmetric cyclization reactions of diynes. A significant advancement is the copper-catalyzed asymmetric cyclization of alkenyl diynes, which involves a vinylic C(sp²)–H functionalization. rsc.orgnih.gov This method allows for the atom-economical synthesis of valuable chiral polycyclic-pyrroles with high yields and enantioselectivities. rsc.orgnih.gov

Extensive mechanistic studies, including control experiments and theoretical calculations, have led to a revised understanding of this transformation. The proposed mechanism involves the formation of a novel type of endocyclic copper carbene intermediate. rsc.orgrsc.orgresearchgate.net This intermediate is key to the reaction's success and provides new insights into the mechanism of copper-catalyzed asymmetric diyne cyclization. The chiral control is achieved through a remote-stereocontrol model, representing a new paradigm in asymmetric catalysis that involves vinyl cations. rsc.orgrsc.org

A novel and attractive methodology for assembling homologated carbonyl compounds is the formal C–C bond insertion into aldehydes. Traditionally, this has been limited to approaches using diazo compounds. However, a copper-catalyzed diyne cyclization strategy has emerged as a non-diazo alternative for this transformation. nih.govresearchgate.net

In this process, a Cu(I)/SaBOX catalyst enables the asymmetric formal C–C bond insertion into aldehydes, leading to the efficient construction of versatile axially chiral naphthylpyrroles. nih.govresearchgate.net The reaction proceeds with moderate to excellent yields and good to excellent enantioselectivities. nih.gov Combined experimental and computational mechanistic studies have been crucial in elucidating the reaction mechanism and understanding the origin of the observed regioselectivity and stereoselectivity. nih.gov This protocol represents a rare example of asymmetric formal C-C bond insertion into aldehydes that does not rely on hazardous diazo reagents. nih.govresearchgate.net

Table 2: Mechanistic Features of Diyne Cyclization Reactions
Reaction TypeCatalystKey Mechanistic Feature / IntermediateProduct ClassReference
Asymmetric Cyclization of Alkenyl DiynesCopperEndocyclic copper carbene via remote-stereocontrolChiral Polycyclic-pyrroles rsc.org, rsc.org
Formal C–C Bond Insertion into AldehydesCu(I)/SaBOXDiyne cyclization (non-diazo approach)Axially Chiral Naphthylpyrroles nih.gov, researchgate.net

Cyclization Reactions Involving Diynes

Proposed Vinyl Cation Intermediates

Vinyl cations are carbocations where the positive charge resides on a double-bonded carbon atom. wikipedia.org They have long been considered high-energy, transient species but are now recognized as viable reactive intermediates in various organic reactions, particularly those involving alkynes. wikipedia.orgnih.gov

In the context of 9,11-Dodecadiynoic acid, methyl ester, a vinyl cation intermediate can be proposed to form through the electrophilic addition of a reagent, such as a protic acid (H+), across one of the triple bonds of the diyne system. wikipedia.org The attack of the electrophile on an alkyne carbon leads to the formation of a dicoordinate carbocation. wikipedia.org This intermediate is highly electrophilic and can subsequently react with nucleophiles, undergo rearrangements, or participate in intramolecular cyclizations. wikipedia.orgnih.govrsc.org The formation of such an intermediate is a critical step in reactions like acid-catalyzed hydration and hydrohalogenation of the diyne moiety. wikipedia.org Recent studies have demonstrated that vinyl cations can be generated under surprisingly mild conditions and utilized in complex bond-forming reactions, including C-H insertion and Friedel-Crafts type additions. nih.govresearchgate.net

Alkyne Metathesis Mechanisms (ACM, RCAM, ADIMET, ROAMP, RCDM, DYCM)

Alkyne metathesis is a powerful organic reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal-alkylidyne complexes (M≡CR). wikipedia.orgorganicreactions.org The generally accepted mechanism, first proposed by Katz, involves the formation of a metallacyclobutadiene intermediate through a [2+2] cycloaddition between the catalyst and the substrate alkyne. wikipedia.org This intermediate then undergoes a retro-[2+2] cycloreversion to release a new alkyne and regenerate a metal-alkylidyne species, thus propagating the catalytic cycle. wikipedia.org

For a substrate like this compound, which contains a conjugated diyne system, several specific types of alkyne metathesis are particularly relevant. researchgate.net These mechanisms are distinguished by the nature of the substrates and the resulting products.

Mechanism AcronymFull NameDescription
ACMAlkyne Cross-MetathesisMetathesis between two different alkynes to form a new, unsymmetrical alkyne.
RCAMRing-Closing Alkyne MetathesisAn intramolecular reaction of a diyne or enyne to form a cyclic alkyne, often driven by the expulsion of a small, volatile alkyne like acetylene (B1199291) or 2-butyne. wikipedia.org
ADIMETAcyclic Diyne MetathesisAn intermolecular polymerization of α,ω-diynes, yielding polyalkynes and a small cyclic alkyne. researchgate.net
ROAMPRing-Opening Alkyne Metathesis PolymerizationPolymerization of a strained cyclic alkyne, initiated by a metal-alkylidyne catalyst.
RCDMRing-Closing Diyne MetathesisAn intramolecular metathesis reaction involving two diyne units to form a macrocyclic structure. researchgate.net
DYCMDiyne Cross-MetathesisCross-metathesis involving at least one conjugated diyne substrate. researchgate.net

The development of highly active and functional-group-tolerant catalysts, particularly those based on molybdenum and tungsten, has significantly expanded the scope of these reactions in complex molecule synthesis. acs.orgnih.gov

Mechanistic Insights into Methyl Ester Reactions

The methyl ester group is a common functional moiety that undergoes characteristic reactions such as transesterification and hydrolysis.

Transesterification Pathways

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification : This pathway involves a nucleophilic addition-elimination mechanism. masterorganicchemistry.com A strong base, typically an alkoxide (RO⁻), directly attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com The intermediate then collapses, expelling the original methoxide (B1231860) group (CH₃O⁻) to yield the new ester. The reaction is an equilibrium, but can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

Acid-Catalyzed Transesterification : Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen by the acid catalyst. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule. wikipedia.orgmasterorganicchemistry.com This attack forms a tetrahedral intermediate. A series of proton transfer steps follows, leading to the elimination of methanol (B129727) and the formation of the new ester after deprotonation of the carbonyl. This multi-step process is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Hydrolysis Mechanisms

Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol (methanol in this case). Like transesterification, this process can be catalyzed by acids or bases.

Base-Catalyzed Hydrolysis (Saponification) : This is an effectively irreversible process where a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the methoxide ion (CH₃O⁻), which is a strong base. The methoxide immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final acid-base step drives the reaction to completion.

Acid-Catalyzed Hydrolysis : This is the reverse of acid-catalyzed esterification and is an equilibrium-controlled process. nih.gov The carbonyl oxygen is first protonated by the acid catalyst, activating the ester toward nucleophilic attack by water. The resulting tetrahedral intermediate undergoes proton transfers to allow for the elimination of methanol as a neutral leaving group. Deprotonation of the final intermediate yields the carboxylic acid and regenerates the acid catalyst. The presence of a large excess of water is required to shift the equilibrium towards the hydrolysis products. nih.govgoogle.com

Interplay of Diyne and Ester Reactivity in Complex Transformations

The presence of both a conjugated diyne system and a methyl ester group within this compound, leads to a fascinating interplay of reactivity. The electronic properties of one group can significantly influence the chemical behavior of the other.

The conjugated diyne is an electron-rich system due to its π-bonds, making it susceptible to attack by electrophiles. libretexts.orgyoutube.com Conversely, the methyl ester group is electron-withdrawing due to the electronegativity of the oxygen atoms. This electronic pull can decrease the electron density of the adjacent alkyl chain and, to a lesser extent, the distant diyne system. This reduction in electron density can modulate the reactivity of the diyne, potentially making it less susceptible to electrophilic attack compared to a simple, non-functionalized conjugated diyne.

Furthermore, the conjugated system imparts additional stability to the molecule. libretexts.org In transformations involving the formation of intermediates, such as a vinyl cation on the diyne system, the stability of this intermediate can be influenced by the presence of the ester group. While direct resonance delocalization between the two groups is not possible due to the insulating saturated carbons, inductive effects can play a role.

In complex, multi-step syntheses, the chemoselectivity of reagents is a critical consideration. For instance, a strong nucleophile intended to react at the ester carbonyl could potentially interact with the π-system of the diyne. Similarly, a catalyst for alkyne metathesis must be chosen carefully to ensure it does not coordinate with and become deactivated by the carbonyl oxygen of the ester. The development of functional-group-tolerant catalysts has been a major advance in this area. acs.orgnih.gov The spatial arrangement of the molecule could also allow for intramolecular reactions where, following an initial transformation at one functional group, the other group participates in a subsequent cyclization step.

Computational Chemistry in Diyne and Methyl Ester Research

Density Functional Theory (DFT) Calculations for Diyne Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. In the study of diyne systems, DFT calculations are instrumental in elucidating intricate details of their chemical behavior.

DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions involving diynes. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, a detailed reaction mechanism can be proposed. For instance, in a study on the rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes, DFT was used to delineate a multi-step catalytic cycle. The calculations revealed the sequential steps of C-H activation, migratory insertion, reductive elimination, and hydrolysis, providing a comprehensive mechanistic picture that would be challenging to obtain through experimental means alone. wikipedia.org

Similarly, computational studies on copper-catalyzed tandem arylation–cyclization reactions of alkynes have utilized DFT to compare the free energy profiles of different possible mechanistic pathways. nih.gov These calculations can help determine the most likely sequence of events, for example, whether a ring-closing step precedes or follows an aryl transfer. nih.gov This level of mechanistic detail is vital for optimizing reaction conditions and designing more efficient catalysts.

Table 1: Representative Activation Barriers in Diyne Reactions Calculated by DFT

Reaction Type System Studied Rate-Determining Step Calculated Activation Barrier (kcal/mol) Reference
Rh(III)-catalyzed cyclization Chalcone + Internal Alkyne Migratory Insertion Varies with substrate wikipedia.org
Cu(I)-catalyzed cyclization Alkyne + Diaryliodonium Salt Aryl Transfer ~18.9 nih.gov
Ru-catalyzed cycloisomerization Diyne-ol Varies with solvent Not specified uni-konstanz.de

Note: Activation barriers are highly dependent on the specific substrates, catalysts, and computational methods used.

Many reactions involving unsymmetrical diynes can lead to multiple products (regioisomers or stereoisomers). DFT calculations are a powerful tool for understanding and predicting the selectivity of such reactions. By calculating the activation energies for the transition states leading to the different possible products, the favored reaction pathway can be identified.

For example, in the ruthenium-catalyzed cycloisomerization of diyne-ols, the regioselectivity was found to be controllable by the choice of solvent. uni-konstanz.de DFT calculations confirmed the greater thermodynamic stability of the experimentally observed silyl-pyran products over the alternative acylsilanes, providing a rationale for the observed outcome. uni-konstanz.de In another study on NHC-catalyzed double acylation reactions, DFT was employed to explore the origin of regioselectivity. researchgate.net By analyzing the mechanistic cycle and local electrophilic and nucleophilic indexes, the researchers could explain why the reaction proceeded with a specific orientation. researchgate.net Distortion-interaction analysis, a tool often used in conjunction with DFT, can further dissect the steric and electronic effects that govern selectivity in reactions such as the cyclization of chalcones with asymmetric alkynes. wikipedia.org

The extended π-systems of polyynes give rise to unique electronic and optical properties. DFT and time-dependent DFT (TD-DFT) are used to study these properties in detail. These calculations can provide information about molecular orbitals, electron density distribution, and electronic transitions, which are crucial for understanding the behavior of these molecules in electronic devices and materials. arxiv.org

Theoretical studies on conjugated polyynes have used TD-DFT to calculate their electronic spectra. arxiv.org These calculations help to assign experimental absorption bands and understand how the length of the polyyne chain affects the electronic transitions. arxiv.org Furthermore, research into the electronic structure of polyynes and dicyanopolyynes using DFT-based methods helps to elucidate charge transfer properties, which are important for their potential use as molecular wires. arxiv.org

Table 2: Calculated Electronic Properties of Polyynes

Property Computational Method Key Finding Reference
Electronic Spectra TD-DFT Band positions in the longest-wavelength region are reliably calculated. arxiv.org
Hole Transfer Constrained DFT (CDFT) Allows for the study of spatial and temporal charge density evolution. arxiv.org
Electronic Structure DFT Reveals the influence of substituents on the localization of bipolaron entities. arxiv.org

Molecular Dynamics Simulations of Diyne-Containing Molecules

While DFT is excellent for studying the electronic structure and reactivity of molecules at a static level, molecular dynamics (MD) simulations are used to model the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For molecules with long alkyl chains like 9,11-dodecadiynoic acid, methyl ester, MD simulations can provide insights into their conformational flexibility, aggregation behavior, and interactions with other molecules or surfaces. For instance, MD simulations have been used to study the diffusion of gases through graphyne membranes, which contain acetylenic groups. Although a different system, this demonstrates the utility of MD in understanding the dynamics of molecules with alkyne functionalities.

In the context of materials science, MD simulations can be employed to study the properties of polymers containing diyne units. These simulations can predict macroscopic properties like glass transition temperatures and mechanical strength based on the underlying molecular motions and interactions. Coarse-grained MD, in particular, allows for the simulation of large systems over long timescales, which is crucial for understanding the self-assembly of polymeric nanoparticles.

Predictive Modeling for Novel Diyne and Ester Reactivity

The confluence of large datasets, increased computational power, and sophisticated algorithms has led to the rise of machine learning (ML) in chemistry. Predictive modeling, often powered by ML, aims to forecast the outcomes of chemical reactions, discover new reactions, and accelerate the optimization of reaction conditions.

For diyne and ester reactivity, ML models can be trained on datasets of known reactions to predict the products of new reactant combinations. uni-konstanz.de These models can learn complex relationships between molecular structure and reactivity that are not immediately obvious to human chemists. arxiv.org Quantum mechanics-derived descriptors can be used as inputs for these ML models, combining the accuracy of quantum chemistry with the speed of machine learning. For example, deep learning methods have been developed to predict reactivity scores for organic functional groups based on data from DFT calculations, circumventing the need for time-consuming simulations for every new molecule.

This predictive power can be harnessed to screen for novel reactions of diynes and esters, suggesting new synthetic routes to valuable compounds. By predicting reaction yields and identifying optimal reaction conditions, these models can significantly reduce the experimental effort required in synthetic chemistry. uni-konstanz.de

Spectroscopic Characterization Techniques for Polyynes and Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry for determining molecular structure. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The precise frequency of absorption, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing a fingerprint of the molecular structure.

Proton (¹H) and carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of organic molecules like 9,11-dodecadiynoic acid, methyl ester.

The ¹H NMR spectrum provides information about the different types of protons in the molecule.

Ester Protons: The methyl group protons (-OCH₃) of the ester functionality typically appear as a sharp singlet in the downfield region of the spectrum, generally between δ 3.5 and 4.0 ppm. This is due to the deshielding effect of the adjacent electronegative oxygen atom.

Acetylenic Protons: If a terminal alkyne were present, the acetylenic proton (-C≡C-H) would typically resonate between δ 2.0 and 3.0 ppm. However, in this compound, the diyne moiety is internal, so there are no directly attached acetylenic protons.

Aliphatic Protons: The protons of the methylene (B1212753) groups (-CH₂-) in the long aliphatic chain will appear as complex multiplets in the upfield region of the spectrum, typically between δ 1.2 and 2.5 ppm. The protons on the carbons adjacent to the carbonyl group and the diyne system will be shifted further downfield due to deshielding effects.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Ester Carbonyl Carbon: The carbon of the carbonyl group (C=O) in the methyl ester is highly deshielded and appears as a distinct peak in the far downfield region of the spectrum, typically between δ 170 and 180 ppm.

Acetylenic Carbons: The sp-hybridized carbons of the diyne moiety (C≡C-C≡C) resonate in a characteristic region of the ¹³C NMR spectrum, generally between δ 60 and 90 ppm. The exact chemical shifts can provide information about the electronic environment of the diyne system.

Ester Alkoxy Carbon: The carbon of the methyl group attached to the ester oxygen (-OCH₃) typically appears around δ 50-60 ppm.

Aliphatic Carbons: The sp³-hybridized carbons of the methylene groups in the aliphatic chain will have signals in the upfield region of the spectrum, generally between δ 20 and 40 ppm.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

Functional GroupAtom TypeTypical Chemical Shift (ppm)
Methyl EsterC=O170 - 180
-OCH₃50 - 60
-OCH₃3.5 - 4.0
Diyne-C≡C-60 - 90
Aliphatic Chain-CH₂-20 - 40
-CH₂-1.2 - 2.5

Advanced NMR Techniques for Mechanistic Studies

Beyond basic one-dimensional ¹H and ¹³C NMR, a variety of advanced NMR techniques can be employed to gain deeper insights into the structure and reactivity of molecules like this compound. These techniques are invaluable for mechanistic studies. diva-portal.org

2D Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbons. It is instrumental in establishing the connectivity of the carbon skeleton. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates the chemical shifts of protons with the directly attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is a powerful tool for determining the three-dimensional structure and conformation of molecules. diva-portal.org

For mechanistic studies, these techniques can be used to identify reaction intermediates, determine stereochemistry, and probe the dynamics of molecular processes. ed.ac.uk For instance, by monitoring a reaction involving this compound over time using NMR, it is possible to observe the disappearance of reactant signals and the appearance of product signals, providing kinetic information. Isotope labeling studies, in conjunction with NMR, can also be employed to trace the pathways of atoms during a chemical transformation.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com The frequencies of these vibrations are characteristic of specific functional groups and can be used for their identification.

Both IR and Raman spectroscopy are adept at identifying the key functional groups in this compound.

Carbonyl (C=O) Stretching: The carbonyl group of the ester functionality exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. This is one of the most characteristic and easily identifiable peaks in the IR spectrum of an ester. The corresponding Raman signal is generally weaker.

Acetylenic (C≡C) Stretching: The carbon-carbon triple bonds of the diyne moiety also give rise to characteristic vibrational bands.

In the IR spectrum , the C≡C stretching vibration is often weak or absent for symmetrical or nearly symmetrical internal alkynes due to the small change in dipole moment during the vibration. For a conjugated diyne system, there may be two C≡C stretching bands.

In the Raman spectrum , the C≡C stretching vibration for internal alkynes, especially in a conjugated system, typically gives rise to a strong and sharp signal in the region of 2100-2300 cm⁻¹. This is because the polarizability of the C≡C bond changes significantly during the vibration.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Technique
Ester CarbonylC=O Stretch1735 - 1750IR (Strong)
DiyneC≡C Stretch2100 - 2300Raman (Strong)

Conformational Analysis of Long-Chain Diyne Esters

The long aliphatic chain of this compound can adopt various conformations due to rotation around the carbon-carbon single bonds. Vibrational spectroscopy, in conjunction with computational methods, can be a powerful tool for studying the conformational preferences of such molecules. researchgate.netnih.gov

Computational modeling, such as Density Functional Theory (DFT), is often used to predict the vibrational spectra of different possible conformers. nih.gov By comparing the calculated spectra with the experimental IR and Raman spectra, the most likely conformation or distribution of conformations in the sample can be determined. This approach allows for a detailed understanding of the three-dimensional structure of long-chain diyne esters.

Spectroelectrochemical Investigations of Diyne-Containing Conjugated Systems

Spectroelectrochemistry is a powerful analytical technique that combines spectroscopy (typically UV-Visible or IR) with electrochemistry. It allows for the in-situ spectroscopic characterization of species that are generated at an electrode surface as a result of electrochemical reactions (oxidation or reduction). acs.orgworktribe.com

For diyne-containing conjugated systems, such as derivatives of this compound, spectroelectrochemistry can provide valuable insights into their electronic properties and redox behavior. nih.govacs.org The conjugated diyne unit can participate in electron transfer processes, and spectroelectrochemistry allows for the direct observation of the electronic changes that occur upon oxidation or reduction.

In a typical spectroelectrochemical experiment, the molecule of interest is subjected to a changing electrical potential in an electrochemical cell that is situated in the light path of a spectrometer. As the potential is swept, redox events can occur, leading to the formation of radical cations or anions. The spectroscopic changes that accompany these redox events are monitored in real-time.

For a conjugated diyne system, oxidation or reduction can lead to significant changes in the electronic absorption spectrum (UV-Vis). figshare.com For example, the formation of a radical cation may result in the appearance of new, long-wavelength absorption bands, indicating a change in the electronic structure of the conjugated π-system. These studies are crucial for understanding the potential of such molecules in applications like molecular electronics and sensing. acs.orgnih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the solid state, crystalline materials cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other structural information.

Principles of Single-Crystal X-ray Diffraction

In a single-crystal XRD experiment, a crystal is mounted on a goniometer and gradually rotated while being bombarded with X-rays, producing a diffraction pattern of regularly spaced spots (reflections). The two-dimensional images taken at different rotations are converted into a three-dimensional model of the electron density of the molecule. This allows for the precise determination of bond lengths, bond angles, and torsion angles.

For a molecule like this compound, single-crystal XRD could definitively establish the geometry of the conjugated diyne system and the conformation of the aliphatic chain.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used for the characterization of crystalline materials in powdered form. Instead of a single crystal, a large number of tiny crystallites with random orientations are exposed to an X-ray beam. The resulting diffraction pattern appears as concentric rings, which are recorded and plotted as intensity versus the diffraction angle 2θ.

While PXRD does not provide the same level of atomic detail as single-crystal XRD, it is a valuable tool for identifying crystalline phases and obtaining information about the unit cell dimensions. For long-chain esters, PXRD data can reveal information about the packing arrangement, such as the long spacing, which corresponds to the length of the repeating unit in the crystal lattice. nih.gov

Expected Solid-State Structure of this compound

The solid-state structure of this compound would be largely dictated by the packing of the long hydrocarbon chains, influenced by the rigid diyne rod and the polar methyl ester group. It is expected that the molecules would align in a parallel or anti-parallel fashion to maximize van der Waals interactions between the aliphatic chains.

The diyne functionality introduces a linear, rigid segment into the molecule. This rigidity would likely lead to a more ordered packing arrangement compared to a saturated or monounsaturated analogue. The crystal structure would likely exhibit a layered arrangement, with the long axes of the molecules tilted with respect to the layer plane.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)5.5 - 6.0
b (Å)7.5 - 8.0
c (Å)> 20 (related to chain length)
α (°)90
β (°)90 - 110
γ (°)90
Z (molecules/unit cell)2 or 4

Note: This is a hypothetical data table based on typical values for similar long-chain esters and diynes. Actual values would need to be determined experimentally.

The long spacing (d-spacing) observed in powder diffraction would be a key indicator of the packing arrangement. For long-chain esters, this spacing is often a linear function of the number of carbon atoms in the molecule. nih.gov The presence of the diyne unit might alter this linear relationship due to its electronic and steric effects.

Advanced Applications of Diyne and Methyl Ester Motifs in Chemical Research

Materials Science and Polymer Chemistry

The incorporation of diyne and methyl ester moieties into polymeric structures has led to the creation of materials with unique and tunable properties. The rigid, linear nature of the diyne unit can impart desirable electronic and photophysical characteristics, while the ester group can influence polymer solubility, processability, and post-polymerization modification possibilities.

Diyne-Linked Conjugated Microporous Polymers (CMPs) for Energy Storage

Conjugated microporous polymers (CMPs) are a class of porous materials characterized by extended π-conjugation, high porosity, and significant thermal and chemical stability. researchgate.net These properties make them promising candidates for applications in gas storage, catalysis, and energy storage. Diyne units are often incorporated as linkers in the synthesis of CMPs, contributing to the rigidity and electronic conjugation of the polymer network. rsc.orgeuropean-coatings.comresearchgate.net

The synthesis of diyne-linked CMPs typically involves the homocoupling of terminal alkynes on multifunctional monomers. While many reported diyne-linked CMPs utilize aromatic building blocks, the incorporation of long-chain aliphatic diynes, such as derivatives of dodecadiynoic acid, could offer several advantages. The aliphatic chains could enhance the solubility of the polymer precursors, potentially allowing for better processability. Furthermore, the flexible nature of the aliphatic chains could influence the packing and pore structure of the resulting CMP, which in turn would affect its performance in energy storage applications.

Recent studies on diyne-linked CMPs have demonstrated their potential as electrode materials for supercapacitors. rsc.orgeuropean-coatings.com For instance, CMPs synthesized from tetraphenylethene and dibenzo[g,p]chrysene (B91316) units linked by diynes have shown high specific surface areas and excellent electrochemical stability. rsc.orgeuropean-coatings.com The diyne linkages in these materials are crucial for establishing the conjugated framework that facilitates charge transport. While these examples are based on aromatic diynes, the fundamental principles of using diyne linkers to create porous, conjugated networks for energy storage are applicable to aliphatic diyne precursors as well.

Table 1: Properties of Representative Diyne-Linked CMPs for Energy Storage

Monomer Building BlocksLinkageSpecific Surface Area (m²/g)ApplicationReference
TetraphenyletheneDiyne428Supercapacitor rsc.orgeuropean-coatings.com
Dibenzo[g,p]chryseneDiyne256Supercapacitor rsc.orgeuropean-coatings.com

N-Heteroaromatic Polymers from Diyne Polymerizations

The synthesis of N-heteroaromatic polymers is an area of significant interest due to their diverse applications in organic electronics, catalysis, and materials science. Diyne-containing monomers can serve as versatile precursors for the construction of such polymers. The triple bonds of the diyne can undergo various cyclization and addition reactions to form heterocyclic rings within the polymer backbone.

While the majority of research has focused on the use of aromatic diynes for the synthesis of N-heteroaromatic polymers, the principles can be extended to aliphatic diyne precursors. For example, the Diels-Alder reaction of conjugated diynes with suitable dienophiles can lead to the formation of substituted aromatic and heteroaromatic systems. nsf.gov A long-chain aliphatic diyne ester could potentially be employed in such reactions to introduce flexible side chains or to create specific polymer architectures. The ester functionality could also be a handle for further chemical transformations.

Polyynes as Building Blocks for Optoelectronic Materials

Polyynes, which are molecules containing multiple conjugated acetylene (B1199291) units, are of great interest for their potential applications in molecular electronics and optoelectronics. rsc.orgrsc.org The extended π-conjugation in these linear, rod-like molecules leads to unique electronic and optical properties. Long-chain aliphatic diynes can be considered as short-chain polyynes and serve as fundamental building blocks for more complex and extended polyyne structures.

The electronic and photophysical properties of polyynes can be tuned by varying the length of the conjugated chain and by the nature of the end-capping groups. rsc.orgrsc.org A methyl ester group at the end of a long aliphatic diyne chain could influence the electronic properties of the molecule and its self-assembly behavior, which is crucial for the fabrication of optoelectronic devices. The aliphatic chain itself can impact the solubility and processability of the resulting materials, as well as the packing of the molecules in the solid state. nih.govresearchgate.netrsc.org

Research has shown that the incorporation of long alkyl side chains on conjugated polymers can significantly affect their structural, optical, and electronic properties. nih.gov While these studies often focus on polymers with conjugated backbones other than polyynes, the general principle of using aliphatic chains to control material properties is broadly applicable. The synthesis of long polyynes has been a significant challenge due to their inherent instability, but recent advances have enabled the preparation of increasingly longer and more stable polyyne chains. researchgate.netox.ac.uk

Macrocyclic and Supramolecular Architectures

The synthesis of macrocycles is a field of growing importance, with applications in areas such as host-guest chemistry, molecular recognition, and drug discovery. rsc.orgnih.govnih.gov Diyne units are valuable components in the construction of macrocyclic structures due to their rigidity and the ability of the alkyne groups to participate in various coupling and cyclization reactions.

Long-chain aliphatic diyne esters could be particularly useful in the synthesis of macrocycles. The long aliphatic chain can provide the necessary flexibility for the molecule to adopt a cyclic conformation, while the diyne unit can act as a rigid structural element. The ester group can serve as a point of attachment for other molecular fragments or as a handle for further functionalization. Enyne metathesis is one powerful method for the formation of macrocyclic 1,3-dienes from precursors containing both an alkene and an alkyne. nih.gov While this is not a direct cyclization of a diyne, it highlights the utility of alkynes in macrocyclization reactions. Thioesterase-catalyzed macrocyclization is another strategy that has been employed for the synthesis of macrocyclic peptides and polyketides. beilstein-journals.org

Bioorthogonal Chemistry and Chemical Biology Probes

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org This field has provided powerful tools for labeling and imaging biomolecules in their native environment.

Diyne Derivatives as Bioorthogonal Functional Groups

The development of bioorthogonal functional groups and their corresponding ligation reactions is a central theme in chemical biology. While azides and strained alkynes have been the most widely used bioorthogonal reporters, there is ongoing research to develop new and complementary chemistries. wikipedia.orgnih.govnih.govnews-medical.net The diyne functionality, while less common than terminal alkynes, has potential as a bioorthogonal handle.

The reactivity of the diyne can be exploited in various cycloaddition reactions. For example, diynes can react with azides in copper-catalyzed or strain-promoted cycloadditions to form triazoles. The presence of two adjacent triple bonds could lead to unique reactivity or the potential for multiple labeling events. A long-chain aliphatic diyne ester could be incorporated into biomolecules through metabolic labeling, where the cell's own machinery incorporates the modified building block. nih.govnih.govnews-medical.net The aliphatic chain would mimic natural fatty acids, potentially facilitating its incorporation into lipids or lipid-modified proteins. The ester group could be designed to be cleavable, allowing for the release of a cargo molecule upon a specific stimulus.

The design of fluorescent probes for biological imaging often involves the incorporation of a fluorophore, a linker, and a recognition element. nih.gov A long-chain diyne ester could serve as a linker to which a fluorophore and a targeting moiety are attached. The unique electronic properties of the diyne could also be exploited to create "turn-on" fluorescent probes, where the fluorescence is quenched until the diyne undergoes a specific bioorthogonal reaction. nih.gov

Strain-Promoted Click Chemistry Applications

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst. The diyne functionality, particularly a terminal alkyne, is a key reactant in this type of reaction. In a molecule like 9,11-dodecadiynoic acid, methyl ester, the terminal alkyne can readily react with a strained cyclooctyne (B158145) derivative that is appended to a biomolecule of interest. This reaction forms a stable triazole linkage.

The methyl ester of the fatty acid chain can serve multiple purposes. It can act as a handle for further chemical modification or improve the solubility and cell permeability of the molecule, facilitating its use in living systems. The long hydrocarbon tail allows it to mimic natural fatty acids, enabling its incorporation into cellular membranes or metabolic pathways before the click reaction is initiated.

Reagents for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Azide-functionalized biomolecule
Cyclooctyne derivative
Alkyne-containing probe (e.g., a diyne-fatty acid methyl ester)

Integration of Bioorthogonal Chemistry in Advanced Imaging Techniques

The combination of bioorthogonal chemistry, such as SPAAC, with advanced imaging techniques provides a powerful strategy for visualizing biological processes with high precision. A diyne- and methyl ester-containing fatty acid can be introduced into a biological system and allowed to integrate into specific cellular components or pathways. Following this metabolic labeling, a fluorescent dye or other imaging agent attached to a cyclooctyne can be introduced. The ensuing click reaction will then specifically label the locations of the fatty acid probe, allowing for visualization by fluorescence microscopy or other imaging modalities. This approach offers a way to achieve highly specific and targeted imaging in living cells and organisms.

Precursors for Heterocyclic Compounds

The diyne functionality is a versatile building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds. The conjugated triple bonds can undergo a range of cyclization reactions to form aromatic and non-aromatic rings containing heteroatoms.

Synthesis of Pyrroles, Isoquinolines, and Other Heterocycles from Diynes

Diynes can be converted into polysubstituted pyrroles through various synthetic routes. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound, which can be generated from a diyne, reacts with a primary amine or ammonia (B1221849) to form the pyrrole (B145914) ring. organic-chemistry.orgalfa-chemistry.comrgmcet.edu.in

Transition metal-catalyzed reactions offer another powerful avenue for the synthesis of heterocycles from diynes. rsc.orgfrontiersin.org For instance, gold or rhodium catalysts can facilitate the cycloisomerization of diynes to produce a variety of carbo- and heterocyclic structures. rsc.org Similarly, isoquinolines can be synthesized from precursors containing alkyne functionalities through transition metal-catalyzed annulation reactions. organic-chemistry.org A molecule like this compound could potentially be transformed into a suitable precursor for such cyclizations, leading to the formation of novel heterocyclic structures with long alkyl chains.

Selected Methods for Heterocycle Synthesis from Alkynes/Diynes
Paal-Knorr Pyrrole Synthesis
Transition Metal-Catalyzed Cycloisomerization
Annulation Reactions

Functionalized Heterocycles for Chemical Research

The synthesis of heterocycles from diyne-containing fatty acid methyl esters would result in novel molecules with unique properties. The presence of a long alkyl chain and a methyl ester group on a pyrrole or isoquinoline (B145761) core could impart interesting solubility characteristics and the potential for self-assembly. These functionalized heterocycles could find applications in materials science, for example, as components of organic semiconductors or liquid crystals. In medicinal chemistry, the fatty acid tail could be used to target the molecule to specific cellular membranes or proteins. The methyl ester provides a convenient point for further chemical elaboration, allowing for the attachment of other functional groups to create complex molecular architectures for various research applications.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Selective Diyne Functionalization

The conjugated diyne core of 9,11-dodecadiynoic acid, methyl ester is a rich platform for synthetic transformations. Future research will likely focus on developing novel catalytic systems to selectively functionalize one or both of the alkyne units. The presence of two triple bonds presents challenges in chemo-, regio-, and stereoselectivity, making the development of sophisticated catalysts crucial. mdpi.comrsc.org

Metal-catalyzed hydrofunctionalization reactions, which involve the addition of a heteroatom-hydrogen bond across a triple bond, are a promising avenue. mdpi.com Catalysts based on gold, palladium, manganese, and ruthenium have shown efficacy in the hydrofunctionalization of other 1,3-diynes, suggesting they could be adapted for this compound. mdpi.com For instance, palladium-catalyzed alkoxycarbonylation can transform 1,3-diynes into 1,2,3,4-tetrasubstituted conjugated dienes with high stereoselectivity. mdpi.com Gold-catalyzed reactions are also of interest due to their unique ability to activate alkynes toward nucleophilic attack, enabling complex cascade annulations and the formation of heterocyclic structures. researchgate.netnih.gov

A key opportunity lies in designing ligand-modified catalysts that can differentiate between the two electronically distinct alkynes of the diyne system, enabling selective mono-functionalization. This would allow for the stepwise construction of complex molecules from the simple backbone of this compound.

Table 1: Representative Catalytic Systems for Diyne Functionalization

Catalyst System Reaction Type Potential Product from this compound Reference
Pd(OAc)₂ / Ferrocene-based diphosphine Double Alkoxycarbonylation Substituted conjugated diene mdpi.com
[Au(IPr)][SbF₆] Hydro-oxycarbonylation Functionalized enyne mdpi.com
Co(acac)₂ / dppp Hydrosilylation Silyl-functionalized enyne mdpi.com

Exploration of Earth-Abundant Transition Metals in Diyne Synthesis

Historically, diyne chemistry has often relied on precious metals like palladium and gold. A major future direction is the exploration of earth-abundant, first-row transition metals such as iron, cobalt, nickel, and copper for both the synthesis and functionalization of diynes. organic-chemistry.org These metals offer significant advantages in terms of cost, lower toxicity, and sustainability.

Iron-catalyzed cross-coupling reactions, for example, have been successfully used to generate unsymmetrical 1,3-diynes from terminal alkynes and 1-bromoalkynes in aqueous media. organic-chemistry.org Similarly, cobalt complexes have proven effective in the cyclotrimerization of diynes and triynes to form substituted aromatic compounds. bohrium.com The unique electronic properties of these 3d metals often lead to novel reactivity distinct from their heavier counterparts, opening up new synthetic possibilities. bohrium.com

Future work could involve developing cobalt and iron catalysts for the [2+2+2] cycloaddition of this compound with other alkynes, providing a direct route to complex aromatic structures bearing the dodecanoate (B1226587) chain. Furthermore, nanoparticles of earth-abundant metals, such as copper-iron oxide (CuFe₂O₄), could be developed as recyclable catalysts for diyne coupling reactions. organic-chemistry.org

Chemoenzymatic Approaches for Selective Transformations

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, represents a powerful future direction. For this compound, enzymes could offer unparalleled selectivity in transforming the molecule. Lipases, for instance, are well-known for their ability to catalyze reactions at ester linkages. wpmucdn.comresearchgate.net

A key opportunity involves the lipase-catalyzed hydrolysis or transesterification of the methyl ester group. researchgate.netnih.gov This could be performed with high selectivity, leaving the diyne moiety untouched for subsequent chemical modification. Such a strategy would allow for the synthesis of amphiphilic molecules with a polar carboxylic acid or amide head and a nonpolar diyne-containing tail, suitable for applications in self-assembly and materials science. Furthermore, enzymes could potentially be used to resolve racemic mixtures if chiral centers are introduced into the molecule through other reactions. While enzymatic reactions directly on a diyne are less common, the broader field of biocatalysis is expanding, and future research may identify enzymes capable of selectively oxidizing or reducing one of the triple bonds. nih.govyoutube.com

Table 2: Potential Lipase-Catalyzed Reactions

Enzyme Reaction Type Substrate Potential Product
Lipase (e.g., from Candida antarctica) Hydrolysis This compound 9,11-Dodecadiynoic acid
Lipase (e.g., from Mucor miehei) Aminolysis This compound + Amine 9,11-Dodecadiynamide derivative

Precision Synthesis of Stereochemically Defined Diyne-Containing Compounds

The diyne unit of this compound can serve as a precursor to stereochemically defined conjugated dienes, which are valuable structural motifs in many natural products and pharmaceuticals. nih.govmdpi.com Future research will focus on catalytic methods that can convert the diyne into a diene with precise control over the geometry (E/E, E/Z, Z/E, or Z/Z) of the double bonds.

For example, palladium-catalyzed carbonylation of 1,3-diynes can produce highly substituted conjugated dienes with excellent stereoselectivity. nih.gov Similarly, titanium-mediated reductive cross-coupling of internal and terminal alkynes is a powerful method for creating trisubstituted (E,E)-1,3-dienes. nih.gov Adapting these methods to this compound could provide access to a family of isomeric dienoic esters, each with potentially unique biological activities or material properties. Another approach involves the desymmetrization of the diyne unit in enantioselective reactions to create chiral compounds. acs.org

Expanding the Scope of Bioorthogonal Reactions with Tuned Diyne Probes

Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. biosyn.comeur.nl Alkynes are a cornerstone of this field, most notably in the copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). acs.orgnih.gov

The diyne functionality of this compound makes it an attractive scaffold for the design of novel bioorthogonal probes. nih.gov One of the two alkyne groups could be reacted with an azide (B81097) to attach a reporter molecule (like a fluorophore), while the other alkyne remains available for a second, orthogonal reaction. Alternatively, the conjugated diyne system itself could participate in unique cycloaddition reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, which is known for its exceptionally fast kinetics. nih.gov Future research could focus on tuning the electronic properties of the diyne to optimize its reactivity and stability for in vivo applications, potentially leading to new tools for live-cell imaging and proteomics. biosyn.comnih.gov

Design of Advanced Materials with Tailored Properties through Diyne Linkages

Conjugated diynes are fundamental building blocks for carbon-rich advanced materials. The polymerization of diacetylene monomers is a well-known route to polydiacetylenes, a class of conjugated polymers with interesting optical and electronic properties. This compound could serve as a monomer for such polymerizations.

The long aliphatic chain and the ester group provide opportunities for tailoring the properties of the resulting polymer. For instance, the chains could influence solubility and processing, while the ester could be modified post-polymerization to introduce new functionalities. Furthermore, diynes are precursors to graphdiyne, a 2D carbon allotrope with a regular network of sp- and sp²-hybridized carbon atoms. rsc.org By using this compound or its derivatives in on-surface synthesis protocols, it may be possible to create novel, functionalized graphdiyne-like materials with tailored electronic properties for applications in sensing or catalysis.

Table of Mentioned Compounds

Compound Name
This compound
1-bromoalkyne
Gold(I) tris(triphenylphosphine) hexafluoroantimonate ([Au(IPr)][SbF₆])
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Cobalt(II) acetylacetonate (B107027) (Co(acac)₂)
1,3-Bis(diphenylphosphino)propane (dppp)
Pentacarbonylmanganese(I) bromide ([MnBr(CO)₅])
Copper-iron oxide (CuFe₂O₄)
9,11-Dodecadiynoic acid
9,11-Dodecadiynamide
Azide
Tetrazine
Graphdiyne

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